N4,N4-dimethyl-N6-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidine-4,6-diamine
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Overview
Description
N4,N4-dimethyl-N6-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidine-4,6-diamine is a complex organic compound with a unique structure that combines a pyrimidine core with a piperidine ring and a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-dimethyl-N6-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidine-4,6-diamine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diamine and a diketone.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with a piperidine derivative.
Attachment of the Phenylprop-2-en-1-yl Group: The final step involves the addition of the phenylprop-2-en-1-yl group through a Heck coupling reaction, which requires a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N4,N4-dimethyl-N6-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using sodium azide in dimethylformamide, while electrophilic substitution may involve reagents like bromine in acetic acid.
Major Products
Oxidation: Oxidation may yield products such as N-oxides or carboxylic acids.
Reduction: Reduction typically produces amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Scientific Research Applications
N4,N4-dimethyl-N6-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4,N4-dimethyl-N6-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine: Lacks the phenylprop-2-en-1-yl group.
N4,N4-dimethyl-N6-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidine-2,4-diamine: Has a different substitution pattern on the pyrimidine ring.
Uniqueness
N4,N4-dimethyl-N6-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H27N5 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-6-N-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H27N5/c1-24(2)20-15-19(21-16-22-20)23-18-10-13-25(14-11-18)12-6-9-17-7-4-3-5-8-17/h3-9,15-16,18H,10-14H2,1-2H3,(H,21,22,23)/b9-6+ |
InChI Key |
OFJCJHBQGFVCLY-RMKNXTFCSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC(=C1)NC2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NC2CCN(CC2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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